

Application Notes: Cell Culture Applications of Quercetin 3-O-(6''-acetyl-glucoside)

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Compound of Interest

Compound Name: Quercetin 3-O-(6''-acetyl-glucoside)

Cat. No.: B190379

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Introduction

Quercetin 3-O-(6''-acetyl-glucoside) is a flavonoid glycoside, a derivative of the widely studied flavonol, quercetin.[1] This natural compound is found in various plant species, including marigold (*Calendula officinalis*), Canadian goldenrod (*Solidago canadensis*), and *Artemisia* species.[1][2] The addition of an acetyl group to the glucose moiety distinguishes it from the more common quercetin-3-O-glucoside (isoquercitrin), potentially influencing its bioavailability and stability.[1] In cell culture applications, **Quercetin 3-O-(6''-acetyl-glucoside)** and its related compounds have demonstrated significant potential in several key research areas, including oncology, inflammation, and virology. These notes provide an overview of its applications and detailed protocols for researchers.

Anticancer and Pro-Apoptotic Effects

Quercetin 3-O-(6''-acetyl-glucoside) and its parent compounds exhibit notable anticancer properties by inducing programmed cell death (apoptosis) and inhibiting the proliferation of various cancer cell lines.[1][3] Studies have shown its efficacy in cervical (HeLa), breast (MCF-7, SKBR-3), liver (HepG2), and colon (Caco-2) cancer cells.[1][4][5] The primary mechanism involves the activation of the intrinsic apoptotic pathway, characterized by the activation of caspases.[1]

Quantitative Data Summary: Cytotoxicity and Apoptosis Induction

The following table summarizes the cytotoxic effects of **Quercetin 3-O-(6"-acetyl-glucoside)** and related quercetin glycosides on various cell lines.

Compound/ Extract	Cell Line	Assay	Endpoint	Result	Reference
Extract containing Quercetin 3-O-(6"-acetyl-glucoside)	MCF-7 (Breast Cancer)	Annexin V/PI	Apoptosis	~20% increase at 200-400 µg/mL after 16-24h	[6]
Extract containing Quercetin 3-O-(6"-acetyl-glucoside)	SKBR-3 (Breast Cancer)	Annexin V/PI	Apoptosis	~20% increase at 200-400 µg/mL after 16-24h	[6]
Quercetin-3-O-glucoside (Q3G)	HeLa (Cervical Cancer)	WST Assay	IC50	40 µg/mL after 48h	[7]
Quercetin-3-O-glucoside	Caco-2 (Colon Cancer)	MTT Assay	IC50	79 µg/mL	[4]
Quercetin-3-O-glucoside	HepG2 (Liver Cancer)	MTT Assay	IC50	150 µg/mL	[4]
Quercetin-3-O-glucoside	HEK293 (Non-cancer)	MTT Assay	IC50	186 µg/mL	[4]

Note: Data for the specific acetylated glucoside is limited; therefore, results from closely related quercetin glycosides and extracts containing the target compound are included for a broader context.

Experimental Protocols

This protocol is designed to measure the cytotoxic effect of **Quercetin 3-O-(6''-acetyl-glucoside)** on cancer cells.

Materials:

- Target cancer cell line (e.g., MCF-7, HepG2)
- Complete culture medium (e.g., MEM with 10% FBS)[8]
- **Quercetin 3-O-(6''-acetyl-glucoside)** stock solution (in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)[8]
- DMSO
- Phosphate-Buffered Saline (PBS)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 2×10^4 cells/mL in 100 μ L of complete medium and incubate for 24 hours at 37°C, 5% CO₂. [8]
- Compound Treatment: Prepare serial dilutions of **Quercetin 3-O-(6''-acetyl-glucoside)** from the stock solution in complete medium. Remove the old medium from the cells and add 100 μ L of the diluted compound solutions (e.g., concentrations ranging from 5 to 100 μ M). Include a vehicle control (DMSO) and an untreated control.
- Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours). [8]
- MTT Addition: After incubation, remove the treatment medium, wash cells twice with PBS, and add 100 μ L of MTT solution to each well. [8] Incubate for 4 hours at 37°C.

- Formazan Solubilization: Carefully remove the MTT solution and add 100 μ L of DMSO to each well to dissolve the formazan crystals.[8]
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

This protocol quantifies the extent of apoptosis induced by the compound.

Materials:

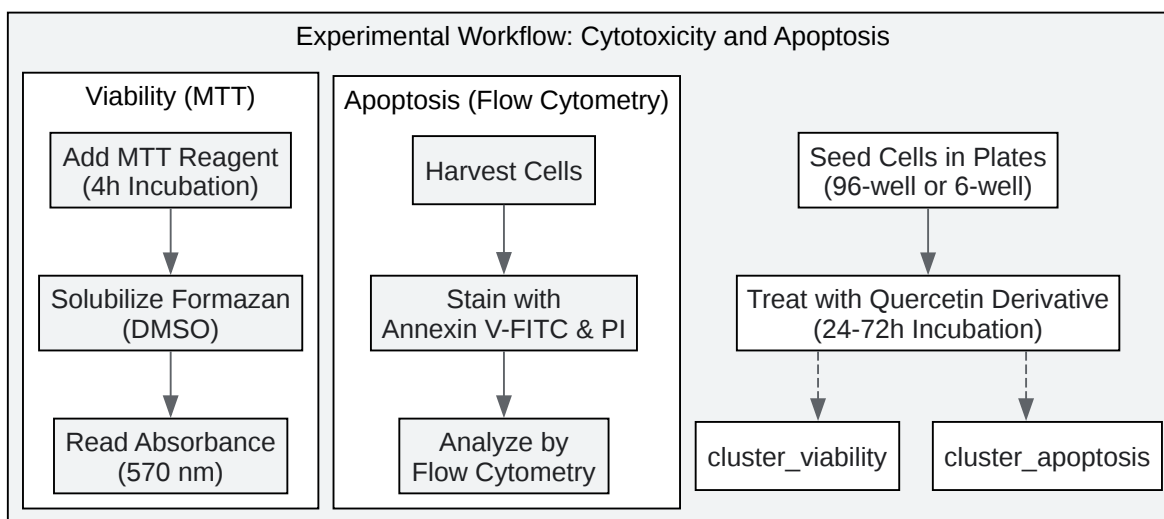
- Target cancer cell line (e.g., SKBR-3)
- 6-well plates
- **Quercetin 3-O-(6''-acetyl-glucoside)**
- Annexin V-FITC/PI Apoptosis Detection Kit
- Binding Buffer
- Flow Cytometer

Procedure:

- Cell Seeding and Treatment: Seed 2×10^5 cells per well in a 6-well plate and incubate overnight.[6] Treat the cells with various concentrations of **Quercetin 3-O-(6''-acetyl-glucoside)** for the desired time (e.g., 24 hours).[6]
- Cell Harvesting: Collect both floating and adherent cells by trypsinization. Centrifuge the cell suspension and wash the pellet twice with cold PBS.
- Staining: Resuspend the cell pellet in 1X Binding Buffer provided with the kit. Add Annexin V-FITC and PI solution according to the manufacturer's instructions.
- Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

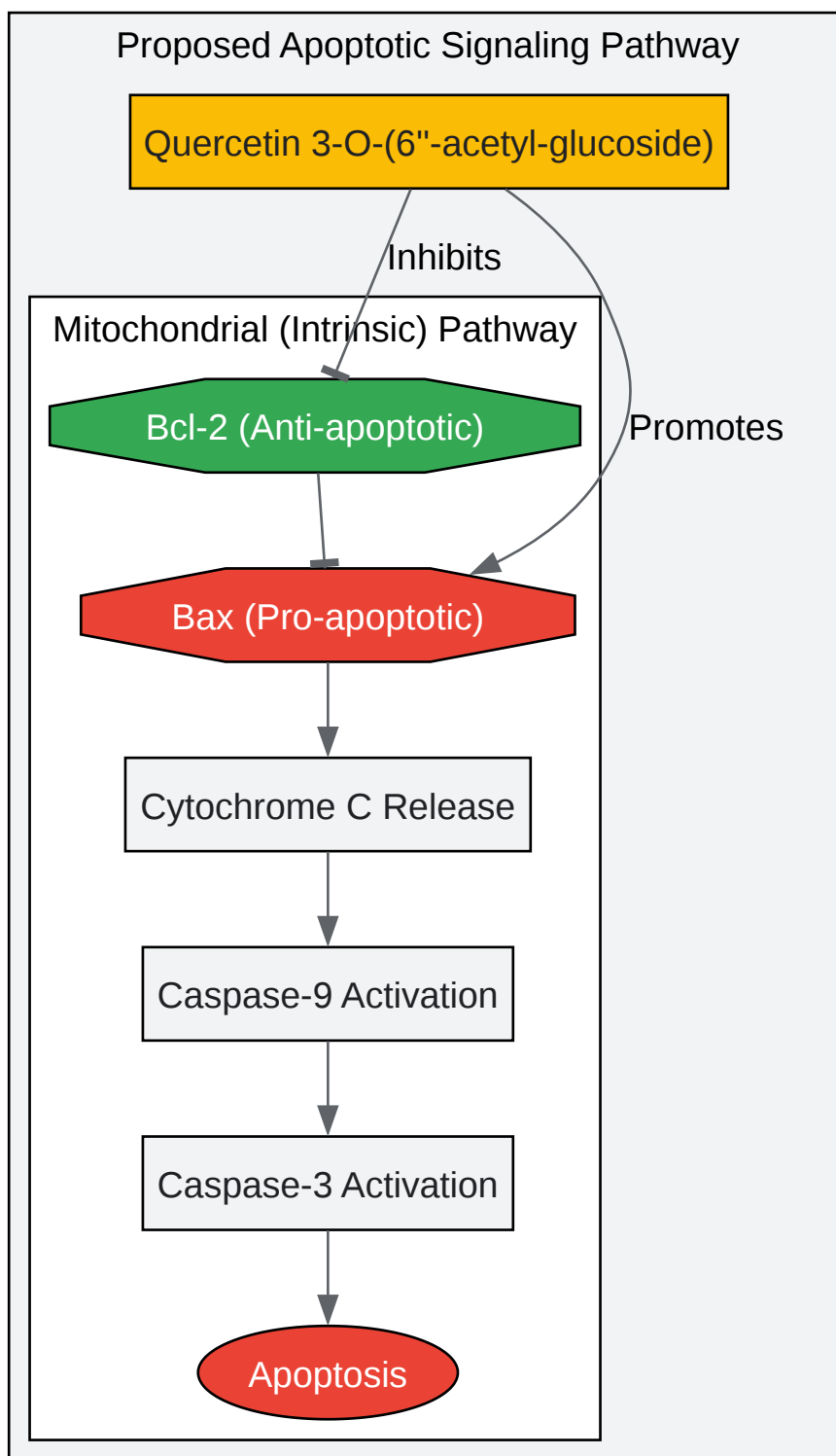
- **Flow Cytometry Analysis:** Analyze the stained cells immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations: Workflows and Pathways



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Caption: Workflow for assessing cell viability and apoptosis.



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Caption: Intrinsic apoptosis pathway modulated by Quercetin.

Anti-inflammatory Effects

Quercetin and its derivatives are known for their potent anti-inflammatory properties.^[1] They can reduce the production of pro-inflammatory markers and mediators.^[1] For example, studies on related quercetin glycosides show inhibition of lipoxygenase (LOX), an enzyme that produces inflammatory leukotrienes, and suppression of nitric oxide (NO) and interleukin-6 (IL-6) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW264.7).^[9]

Protocol 3: Measurement of Nitric Oxide (NO) Production

This protocol uses the Griess assay to measure NO production in LPS-stimulated macrophages.

Materials:

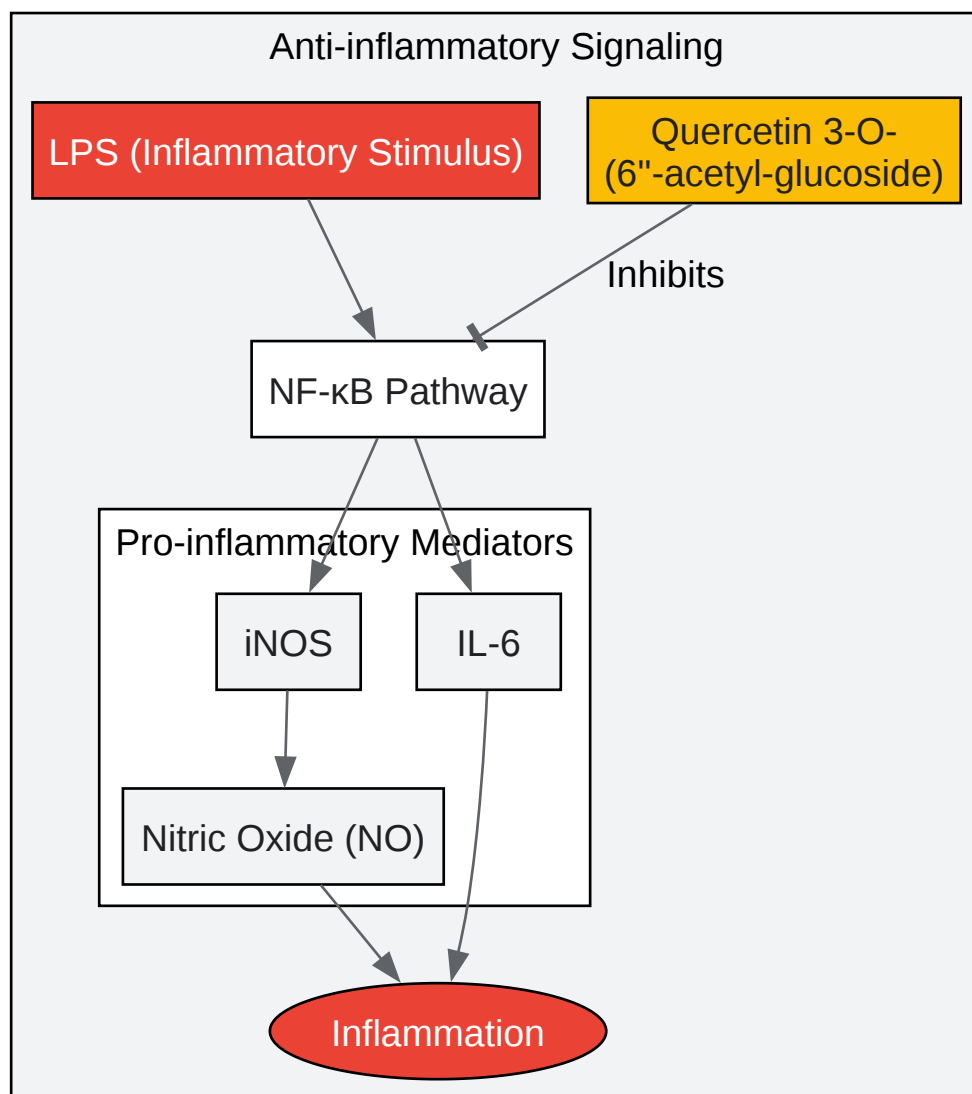
- RAW264.7 macrophage cell line
- Complete culture medium (DMEM with 10% FBS)
- Lipopolysaccharide (LPS)
- **Quercetin 3-O-(6"-acetyl-glucoside)**
- Griess Reagent
- Sodium nitrite standard
- 96-well plates

Procedure:

- Cell Seeding: Seed RAW264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Pre-treatment: Pre-treat the cells with various concentrations of **Quercetin 3-O-(6"-acetyl-glucoside)** for 1-2 hours.

- **Stimulation:** Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include control wells (cells only, cells + LPS, cells + compound only).
- **Sample Collection:** After incubation, collect 50 µL of the cell culture supernatant from each well.
- **Griess Assay:** Add 50 µL of Griess Reagent to each supernatant sample. Incubate in the dark for 10-15 minutes.
- **Absorbance Measurement:** Measure the absorbance at 540 nm.
- **Data Analysis:** Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-only control.

Visualization: Anti-inflammatory Pathway



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Caption: Inhibition of pro-inflammatory mediator production.

Antioxidant and Other Activities

Quercetin 3-O-(6''-acetyl-glucoside) exhibits significant antioxidant activity by reducing reactive oxygen species (ROS) and enhancing levels of the endogenous antioxidant glutathione (GSH).[1] This activity is central to its protective effects against cellular damage.

Key Observed Activities:

- Antioxidant: Scavenges free radicals and reduces oxidative stress.[1][10] Can modulate antioxidant-related signaling pathways like Nrf2-ARE.[11]
- Enzyme Inhibition: Acts as a moderate inhibitor of α -glucosidase and α -amylase, suggesting a potential role in managing blood glucose.[1] It has also been identified as an inhibitor of acetylcholinesterase.[1]
- Antiviral Potential: In silico and in vitro studies have investigated its potential to inhibit the SARS-CoV-2 3CL protease, a key viral enzyme.[1][2] An extract containing the compound was found to be non-toxic to Vero cells, which are commonly used in virology studies.[2]

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